molecular formula C17H15NO3 B1584900 p-(Anisylideneamino)cinnamic acid CAS No. 25959-50-6

p-(Anisylideneamino)cinnamic acid

Cat. No. B1584900
CAS RN: 25959-50-6
M. Wt: 281.3 g/mol
InChI Key: UIELBEHBZKVMEI-UHFFFAOYSA-N
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Description

P-(Anisylideneamino)cinnamic acid is a derivative of cinnamic acid. Cinnamic acid is a white crystalline organic acid, which is slightly soluble in water . It has a molecular formula of C17H15NO3 and a molecular weight of 281.3059 .


Synthesis Analysis

Cinnamic acids in the metabolic systems of plants and microorganisms have been extensively studied . These cinnamates are reactive to ultraviolet (UV) light, and polymers based on these acids exhibit unique properties . The use of cinnamic acid provides an approach to the research and development of biobased plastics for the reduction of global warming caused by the increasing amounts of carbon dioxide in the atmosphere .


Molecular Structure Analysis

The molecular structure of p-(Anisylideneamino)cinnamic acid is available as a 2D Mol file or as a computed 3D SD file . The 3D structure may be viewed using Java or Javascript .


Chemical Reactions Analysis

Cinnamic and p-hydroxycinnamic acids are phenylpropanoids having applications as precursors for the synthesis of thermoplastics, flavoring, cosmetic, and health products . These two aromatic acids can be obtained by chemical synthesis or extraction from plant tissues .


Physical And Chemical Properties Analysis

Cinnamic acid is a white crystalline organic acid, which is slightly soluble in water . The physicochemical properties of cinnamic acid can be modified by the crystallization techniques used, which can contribute to the improvement of technological characteristics of the powder favoring the use of cinnamic acid in several pharmaceutical formulations .

Scientific Research Applications

Cinnamic acid derivatives have been reported to play a role in treating various conditions such as cancer, bacterial infections, diabetes, and neurological disorders . The structure of cinnamic acid, which is composed of a benzene ring, an alkene double bond, and an acrylic acid functional group, makes it possible to modify these functionalities with a variety of compounds, resulting in bioactive agents with enhanced efficacy .

The nature of the substituents incorporated into cinnamic acid has been found to play a significant role in either enhancing or decreasing the biological efficacy of the synthesized cinnamic acid derivatives . Some of the derivatives have been reported to be more effective when compared to the standard drugs used to treat chronic or infectious diseases in vitro, thus making them very promising therapeutic agents .

  • Polymer Science : Cinnamic acid and its hydroxy-derivatives are aromatic building blocks that have found a prominent position in polymer science. These derivatives have been extensively used in the preparation of polyesters, and there are also reports about their use in the synthesis of polyamides and poly(anhydride esters), among many other uses. These polymers have a wide spectrum of applications, ranging from industrial (e.g., super-engineered plastics) to biomedical domains (e.g., drug delivery systems, shape-memory materials) .

  • Chemical Structure Analysis : The chemical structure of “p-(Anisylideneamino)cinnamic acid” has been analyzed and documented in databases like the NIST Chemistry WebBook . This information can be useful for researchers and scientists who are studying the properties and potential applications of this compound .

  • Antibacterial Applications : Some cinnamic acid derivatives have been synthesized and studied for their effects on controlling bacterial species such as Escherichia coli, Staphylococcus aureus, and Enterococcus hirae . The specific methods of application and outcomes would depend on the specific derivative and bacterial species being studied .

  • Plant Growth and Development : Cinnamic acid, an ubiquitous alpha beta unsaturated acid, upon hydroxylation yields p-hydroxy cinnamic acid or p-coumarate, a plant mono phenol. Being a precursor for the production of various di (lignans), polyphenols (lignins) and also substituted derivatives, it seems to be an important aromatic chemical in growth and development of plants .

Safety And Hazards

For safety and hazards information, please refer to the Material Safety Data Sheet (MSDS) for cinnamic acid .

Future Directions

Cinnamic and p-coumaric acid are flavonoid precursors and their degradation is a significant drawback for Y. lipolytica as a host organism for flavonoid production . Therefore, the degradation pathway of cinnamic and p-coumaric acid was investigated to find a way to reduce their degradation .

properties

IUPAC Name

(E)-3-[4-[(4-methoxyphenyl)methylideneamino]phenyl]prop-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15NO3/c1-21-16-9-4-14(5-10-16)12-18-15-7-2-13(3-8-15)6-11-17(19)20/h2-12H,1H3,(H,19,20)/b11-6+,18-12?
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIELBEHBZKVMEI-XOCFQZNGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C=NC2=CC=C(C=C2)C=CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)C=NC2=CC=C(C=C2)/C=C/C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

p-(Anisylideneamino)cinnamic acid

CAS RN

25959-50-6
Record name 4-(ANISYLIDENEAMINO)-CINNAMIC ACID
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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